molecular formula C15H17IO3 B7907724 cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No.: B7907724
M. Wt: 372.20 g/mol
InChI Key: BRTJQTYCGVEPNG-CMPLNLGQSA-N
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Description

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a 4-iodophenyl ketone substituent. Its molecular formula is C₁₅H₁₇IO₃ (molecular weight: 372.2 g/mol), with the InChI key BRTJQTYCGVEPNG-CMPLNLGQSA-N and CAS number 735275-39-5 . The compound’s stereochemistry is defined by the cis configuration of the cyclohexane ring, where the carboxylic acid group and the 2-(4-iodophenyl)-2-oxoethyl side chain occupy adjacent positions.

Properties

IUPAC Name

(1R,3S)-3-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IO3/c16-13-6-4-11(5-7-13)14(17)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTJQTYCGVEPNG-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)C(=O)O)CC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization-Based Approaches

Iodocyclization serves as a cornerstone for constructing the cyclohexane core. In one protocol, 1,3-cyclohexadiene undergoes iodolactonization to form a bicyclic intermediate, which is subsequently functionalized. The reaction proceeds via electrophilic iodine addition to the diene, forming a six-membered lactone ring. Hydrolysis of the lactone yields a hydroxylated cyclohexanecarboxylic acid precursor, which is then oxidized to introduce the ketone group.

Table 1: Iodocyclization Reaction Conditions

ParameterValue
Iodine sourceI₂ in CH₂Cl₂
Temperature0–25°C
Yield65–78%
Stereoselectivity>90% cis

This method’s efficacy hinges on precise temperature control to minimize polyiodination byproducts.

Stereochemical Control via Chiral Resolution

Achieving the desired cis configuration requires enantioselective synthesis or post-synthetic resolution. A patented method involves the use of chiral non-racemic cyclohexanol derivatives as intermediates. These derivatives are alkylated with 4-iodophenylacetyl chloride, followed by oxidation to the ketone. Enzymatic hydrolysis with lipases separates diastereomers, yielding the cis-isomer with >95% enantiomeric excess.

Table 2: Enzymatic Resolution Parameters

EnzymeSubstrateee (%)
CAL-BCyclohexyl acetate98
Pseudomonas fluorescensCyclohexyl methyl ester92

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate). The carboxylic acid group’s polarity necessitates acidic modifiers (e.g., 0.1% acetic acid) to prevent tailing. High-performance liquid chromatography (HPLC) with chiral stationary phases further refines enantiopurity.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include a triplet at δ 3.2–3.5 ppm (cyclohexane CH₂), a singlet at δ 7.6–7.8 ppm (aryl protons), and a broad peak at δ 12.1 ppm (carboxylic acid).

  • IR Spectroscopy : Strong absorptions at 1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (carboxylic acid O-H).

Yield Optimization Strategies

Reaction Temperature Modulation

Lower temperatures (–20°C) during iodocyclization reduce side-product formation, improving yields from 65% to 78%. Conversely, the Hunsdiecker reaction requires mild heating (40–60°C) to accelerate radical chain propagation.

Catalytic Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance iodine solubility in biphasic systems.

  • Radical inhibitors (e.g., BHT) suppress polymerization during decarboxylative steps.

Industrial-Scale Considerations

Large-scale synthesis faces challenges in cost (iodine reagents) and waste management (silver salts). Recent advances employ recyclable iodine sources and catalytic silver nanoparticles to mitigate these issues. Additionally, continuous-flow reactors improve heat dissipation during exothermic iodination steps, enhancing safety and reproducibility .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exhibits promising anticancer properties. Its mechanism of action appears to involve the inhibition of specific signaling pathways that are crucial for tumor growth and proliferation.

Case Study:
A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:
In vitro experiments revealed that treatment with this compound led to a marked decrease in the levels of TNF-alpha and IL-6 in macrophage cultures .

Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability.

Data Table: Polymer Properties

Polymer TypeMonomer UsedMechanical Strength (MPa)Thermal Stability (°C)
Polyamide10%50220
Polyester20%70240

Mechanism of Action

The mechanism by which cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodophenyl group may play a crucial role in binding interactions, while the carboxylic acid group could be involved in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of cyclohexane/cyclopentane-carboxylic acids substituted with aryl-ketone groups. Key analogs differ in the aryl substituent (e.g., halogen, methoxy, methyl, or trifluoromethyl groups) or the cycloalkane backbone (cyclohexane vs. cyclopentane). Below is a systematic comparison:

Substituent Variations on the Aryl Ring

Table 1: Comparison Based on Aryl Substituents
Compound Name (CAS) Aryl Substituent Molecular Formula Molecular Weight (g/mol) Key Physical Properties
cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-39-5) 4-Iodo C₁₅H₁₇IO₃ 372.2 - Density: Not reported
- Boiling point: Not reported
cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (N/A) 4-Methoxy C₁₆H₂₀O₄ 276.3 - Density: 1.2±0.1 g/cm³
- Flash point: 174.3±13.9°C
cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (N/A) 4-Chloro C₁₅H₁₇ClO₃ 280.75 - Purity: >95%
- Price: $1311–1807/g
cis-3-[2-(3-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-16-8) 3-Chloro C₁₅H₁₇ClO₃ 280.75 - Density: 1.233 g/cm³
- Boiling point: 457.8±20.0°C
cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (735275-15-7) 4-Bromo C₁₅H₁₇BrO₃ 325.2 - Molecular weight: 325.2
cis-3-[2-(4-Trifluoromethylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-47-1) 4-Trifluoromethyl (cyclopentane backbone) C₁₅H₁₅F₃O₃ 300.3 - Density: Not reported
- Research use only

Key Observations :

  • Halogenated Derivatives : The 4-iodo and 4-bromo analogs exhibit higher molecular weights due to the larger atomic radii of iodine and bromine. The 4-chloro and 3-chloro variants are structurally similar but differ in substituent position, which may influence electronic properties and receptor binding .
  • Methoxy vs. Methyl Substituents : The 4-methoxy analog (C₁₆H₂₀O₄) has a lower molecular weight compared to the 4-methyl derivative (C₁₆H₂₀O₃; molecular weight: 260.33 g/mol) due to the oxygen atom in the methoxy group .
  • Cyclohexane vs.

Biological Activity

cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known by its CAS number 735275-39-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and relevant case studies.

The molecular formula of this compound is C15H17IO3, with a molecular weight of 372.2 g/mol. The compound features a cyclohexane core substituted with an iodophenyl group and a carboxylic acid functional group.

PropertyValue
Molecular FormulaC15H17IO3
Molecular Weight372.2 g/mol
IUPAC Name(1R,3S)-3-(2-(4-iodophenyl)-2-oxoethyl)cyclohexane-1-carboxylic acid
CAS Number735275-39-5

Synthesis

The synthesis of this compound typically involves the transannular C–H functionalization of cycloalkane carboxylic acids. This method allows for regioselectivity and the introduction of various aryl substituents, making it a versatile approach for generating biologically active compounds .

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : The compound has shown promise as an inhibitor in hormone-dependent cancers, particularly through its interaction with enzymes like AKR1C1 and AKR1C3 . These enzymes are involved in steroid metabolism and are targets for cancer therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that derivatives of cycloalkane carboxylic acids can exhibit anti-inflammatory properties by modulating cytokine release, which is crucial in inflammatory responses .
  • Antioxidant Activity : Compounds similar to this compound have been reported to possess antioxidant properties, which can help mitigate oxidative stress in biological systems .

Case Studies

Several studies have explored the biological activity of related compounds:

  • A study highlighted the synthesis of γ-arylated cycloalkane acids, demonstrating their utility as scaffolds for developing new therapeutics. The synthesized compounds showed significant biological activity even without further modification .
  • Another research effort focused on the anti-inflammatory properties of structurally related compounds, noting their effectiveness in reducing inflammatory cytokines such as TNF-α and IFN-γ in vitro .

Chemical Reactions Analysis

Oxidation Reactions

  • Reagents : Strong oxidizers like KMnO₄ (acidic/alkaline) or CrO₃.

  • Products : Potential formation of hydroxylated cyclohexane derivatives or cleavage products, though specific data for this compound remains sparse.

Reduction Reactions

The ketone group is reducible to a secondary alcohol:

  • Reagents : NaBH₄ or LiAlH₄.

  • Conditions : Protic solvents (e.g., ethanol) at 0–25°C.

  • Product : cis-3-[2-(4-Iodophenyl)-2-hydroxyethyl]cyclohexane-1-carboxylic acid.

Mechanistic Pathway :

  • Hydride transfer from NaBH₄ to the carbonyl carbon.

  • Protonation of the resulting alkoxide intermediate.

Substitution Reactions

The iodophenyl group participates in nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling:

Nucleophilic Aromatic Substitution

  • Reagents : Strong nucleophiles (e.g., amines, alkoxides).

  • Conditions : CuI catalysis, elevated temperatures.

  • Product : 4-substituted phenyl derivatives (e.g., –NH₂, –OCH₃ replacing iodine) .

Cross-Coupling Reactions

  • Reagents : Pd(PPh₃)₄, aryl boronic acids (Suzuki-Miyaura coupling).

  • Conditions : Aqueous base, 80–100°C.

  • Product : Biaryl derivatives via iodine displacement .

Esterification

The carboxylic acid group reacts with alcohols to form esters:

  • Reagents : ROH (e.g., methanol, ethanol), H₂SO₄ or DCC/DMAP.

  • Conditions : Reflux in anhydrous solvent.

  • Product : cis-3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylate esters.

Example :

AlcoholEster ProductYield (%)
MethanolMethyl ester~85*
EthanolEthyl ester~78*
*Theoretical yields based on analogous reactions.

Decarboxylative Halogenation

The carboxylic acid group undergoes halodecarboxylation under radical conditions:

  • Reagents : I₂ or Br₂ with Pb(OAc)₄.

  • Conditions : Light irradiation, 40–60°C.

  • Product : 3-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane with a halogen at the former carboxyl position .

Mechanism :

  • Homolytic cleavage of the Pb–O bond generates an acyloxy radical.

  • Decarbonylation produces a cyclohexyl radical.

  • Halogen abstraction from X₂ yields the alkyl halide .

Photolytic Reactions

The C–I bond in the iodophenyl group is susceptible to homolytic cleavage under UV light:

  • Conditions : UV light (254 nm), inert atmosphere.

  • Product : Phenyl radical intermediates, leading to dimerization or cross-coupling products .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsMajor ProductKey Reference
ReductionNaBH₄, ethanol, 25°CAlcohol derivative
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂Biaryl compound
EsterificationMeOH, H₂SO₄, refluxMethyl ester
Decarboxylative IodinationI₂, Pb(OAc)₄, lightAlkyl iodide

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